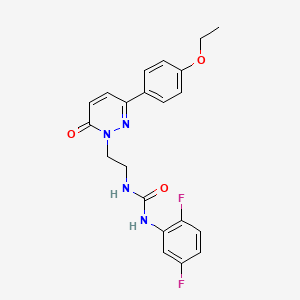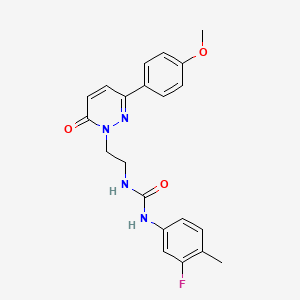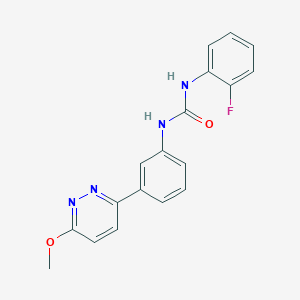![molecular formula C21H18Cl2N4O B3402219 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine CAS No. 1049323-49-0](/img/structure/B3402219.png)
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine
Vue d'ensemble
Description
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine, commonly known as CBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBP belongs to the class of pyridazine-based compounds and has been studied extensively for its ability to modulate various biological pathways.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with5-hydroxytryptamine receptors (5-HT receptors) . These receptors play a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in mood regulation, appetite, sleep, and other physiological processes .
Mode of Action
Compounds with similar structures have been reported to act asantagonists at 5-HT receptors This can result in changes in neurotransmission and downstream cellular processes .
Biochemical Pathways
Given its potential interaction with 5-ht receptors, it may influence theserotonergic system . This system is involved in numerous physiological processes, including mood regulation, appetite, and sleep. Disruptions in this system have been linked to various psychiatric disorders .
Pharmacokinetics
The drug likeness or “drugability” of similar compounds has been evaluated according toLipinski’s rule of five (RO5) , which predicts good absorption or permeation .
Result of Action
As a potential 5-ht receptor antagonist, it could lead to a decrease in serotonergic neurotransmission, which could, in turn, affect mood, appetite, sleep, and other physiological processes .
Avantages Et Limitations Des Expériences En Laboratoire
CBP has several advantages for lab experiments. CBP is a potent compound that has been shown to have significant effects in various biological pathways. CBP is also relatively stable and can be easily synthesized in the laboratory. However, CBP has some limitations for lab experiments. CBP is a complex compound that requires expertise in organic chemistry for its synthesis. In addition, the toxicity and safety of CBP need to be carefully evaluated before its use in lab experiments.
Orientations Futures
CBP has significant potential for therapeutic applications in various diseases. Future research should focus on evaluating the safety and efficacy of CBP in preclinical and clinical trials. In addition, the mechanism of action of CBP needs to be further elucidated to understand its potential therapeutic applications fully. Future research should also focus on developing novel derivatives of CBP with improved efficacy and safety profiles.
Conclusion
In conclusion, CBP is a pyridazine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBP has been studied extensively for its ability to modulate various biological pathways and has shown significant effects in cancer, inflammation, and neurological disorders. CBP has several advantages for lab experiments, but its toxicity and safety need to be carefully evaluated. Future research should focus on evaluating the safety and efficacy of CBP in preclinical and clinical trials and developing novel derivatives of CBP with improved efficacy and safety profiles.
Applications De Recherche Scientifique
CBP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. CBP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CBP has been found to have anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines. CBP has also been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-[6-(2-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O/c22-16-5-3-4-15(14-16)21(28)27-12-10-26(11-13-27)20-9-8-19(24-25-20)17-6-1-2-7-18(17)23/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXORNLJFDCGDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-(6-(2-chlorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3402154.png)


![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B3402174.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine](/img/structure/B3402181.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine](/img/structure/B3402188.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B3402194.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine](/img/structure/B3402211.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine](/img/structure/B3402212.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B3402232.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3402236.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3402256.png)